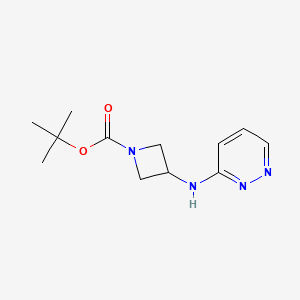

Tert-butyl 3-(pyridazin-3-ylamino)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(pyridazin-3-ylamino)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-7-9(8-16)14-10-5-4-6-13-15-10/h4-6,9H,7-8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRVFLBYHBHVFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NC2=NN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(pyridazin-3-ylamino)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with pyridazin-3-ylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(pyridazin-3-ylamino)azetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the pyridazinyl group can be replaced by other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(pyridazin-3-ylamino)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its azetidine ring and pyridazinyl group are structural motifs found in various bioactive molecules, suggesting potential pharmacological activities.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it suitable for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyridazin-3-ylamino)azetidine-1-carboxylate is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The azetidine ring and pyridazinyl group may facilitate binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Varied Heterocyclic Substituents

Key Observations :

- Pyridazine vs.

- Quinoline vs. Pyridazine: Quinoline’s bulkiness may reduce metabolic clearance but improve target engagement in hydrophobic pockets .

Analogs with Functional Group Modifications

Key Observations :

- Amino vs. Pyridazinylamino: The primary amine in CAS 193269-78-2 is more nucleophilic than the pyridazinylamino group, enabling faster alkylation but lower stability .

- Hydroxyimino Group: The oxime in tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate can act as a ligand in coordination chemistry, unlike the target compound’s pyridazine .

Fluorinated and Bioisosteric Analogs

Key Observations :

- Fluorine Effects: Fluorinated analogs (e.g., CAS 1781046-72-7) exhibit improved metabolic stability and blood-brain barrier penetration compared to non-fluorinated derivatives .

Biological Activity

Tert-butyl 3-(pyridazin-3-ylamino)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications.

Chemical Structure and Synthesis

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C12H18N4O2

- CAS Number: 2034587-00-1

The compound is synthesized through a reaction between tert-butyl azetidine-1-carboxylate and pyridazin-3-ylamine, typically in solvents like dichloromethane or tetrahydrofuran under controlled conditions. This synthesis allows for the formation of the azetidine ring, which is crucial for its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Hydrogen Bonding and Hydrophobic Interactions: The compound's structure facilitates interactions with biological targets, potentially influencing enzyme activity.

- Receptor Binding: The azetidine and pyridazin groups may enhance binding affinity to specific receptors or enzymes, leading to modulation of their functions.

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit various pharmacological activities, including:

- Anticancer Properties: Compounds containing azetidine rings have been investigated for their potential as anticancer agents. Preliminary studies suggest that this compound could inhibit tumor growth by interfering with cellular signaling pathways.

- Antimicrobial Activity: Similar derivatives have shown promise as antimicrobial agents, suggesting that this compound may also possess such properties .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other azetidine derivatives:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | Piperazine ring | Anticancer activity |

| Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Hydroxymethyl group | Antimicrobial properties |

| Tert-butyl 3-(bromomethyl)-1-azetidinecarboxylate | Bromomethyl group | Potential cytotoxic effects |

The presence of the pyridazin group in this compound may enhance its electronic properties, allowing for better interaction with biological targets compared to other derivatives .

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating various azetidine derivatives for anticancer properties, this compound demonstrated significant inhibitory effects on cancer cell lines. The mechanism involved apoptosis induction through modulation of the PI3K/Akt signaling pathway.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound exhibited notable antibacterial activity, suggesting potential therapeutic applications in infectious diseases .

Q & A

Q. What methodologies assess the biological activity of this compound in cellular assays?

- Methodological Answer :

- Target engagement : Radioligand binding assays for receptor affinity.

- Cytotoxicity screening (MTT assay) to evaluate therapeutic windows.

- Metabolic stability : Incubation with liver microsomes to predict in vivo half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.